Ptp1B-IN-25 Exhibits Moderate PTP1B Inhibitory Potency with a Distinct Multi-Target Profile
Ptp1B-IN-25 inhibits PTP1B with an IC50 of 0.37 μM . This potency is moderate compared to the highly potent nanomolar inhibitors such as Compound 4 (IC50 = 74 nM) [1] or PTP1B-IN-2 (IC50 = 50 nM) [2]. However, Ptp1B-IN-25's value proposition lies not in maximal PTP1B potency but in its concurrent multi-target activities (HIV IC50 8.6 μM, α-glucosidase IC50 3.7 μM, MRSA IC50 29 μM) , a profile not observed in the cited comparators.
| Evidence Dimension | PTP1B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.37 μM |
| Comparator Or Baseline | Compound 4 (IC50 = 0.074 μM); PTP1B-IN-2 (IC50 = 0.05 μM) |
| Quantified Difference | ~5-7 fold less potent |
| Conditions | In vitro enzyme assay; p-nitrophenyl phosphate (pNPP) substrate |
Why This Matters
Users seeking a tool compound with a defined multi-target profile may prefer Ptp1B-IN-25 over more potent but narrowly focused PTP1B inhibitors for studies of polypharmacology or metabolic disease networks.
- [1] Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes. (2000). Bioorganic & Medicinal Chemistry Letters. View Source
- [2] PTP1B-IN-2 Product Information. PeptideDB. Retrieved April 19, 2026. View Source
